

chemical properties of 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride

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Compound of Interest

Compound Name: 2-Amino-1-(pyridin-2-yl)ethanol
dihydrochloride

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An In-Depth Technical Guide to the Chemical Properties of **2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Building Block

2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride is a heterocyclic organic compound featuring a pyridine ring linked to an aminoethanol side chain. As a dihydrochloride salt, it exhibits enhanced aqueous solubility and stability, making it a highly valuable intermediate in synthetic chemistry.^[1] Its structure, combining the aromatic, electron-withdrawing nature of the pyridine ring with the nucleophilic and hydrogen-bonding capabilities of the amino and hydroxyl groups, confers a unique reactivity profile. This profile makes it a sought-after precursor in the development of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.^{[2][3]}

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and stability of **2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride**, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

The dihydrochloride salt form of this amino alcohol significantly influences its physical properties, most notably its solubility and stability, as compared to its free base. The protonation of both the primary amine and the pyridine nitrogen atom makes the compound readily soluble in aqueous media.

Property	Value	Source(s)
IUPAC Name	2-amino-1-(pyridin-2-yl)ethanol;dihydrochloride	[4]
Molecular Formula	C ₇ H ₁₂ Cl ₂ N ₂ O	[4]
Molecular Weight	211.09 g/mol	[4]
Appearance	Light yellow to white crystalline solid	[1][2]
Solubility	Soluble in water	[1]
Melting Point	Data not publicly available	-
pKa (Free Base)	~9-10 (Aliphatic Amine), ~5.2 (Pyridine Nitrogen)	[2]

Note on pKa: The provided pKa values are for the corresponding free base, 2-Amino-1-(pyridin-2-yl)ethanol. In the dihydrochloride salt, these basic centers are protonated. The pKa values indicate the pH at which these groups would deprotonate.

Synthesis and Purification

The most established route for synthesizing 2-Amino-1-(pyridin-2-yl)ethanol is a robust, multi-step process that is adaptable for both laboratory and industrial scales. The conversion to the dihydrochloride salt is a critical final step to enhance stability and handling.[1]

Synthesis Workflow

The synthesis begins with the condensation of 2-pyridinecarboxaldehyde with ammonia, followed by the reduction of the resulting imine intermediate, and concludes with salt formation.

Caption: General Synthesis Workflow.

Causality in Experimental Choices

- **Solvent:** Methanol is a common choice for the initial condensation as it readily dissolves the aldehyde starting material and ammonia.
- **Reducing Agent:** Sodium borohydride (NaBH_4) is a preferred reducing agent over stronger alternatives like lithium aluminum hydride (LiAlH_4) for this transformation. It is chemoselective for the imine, less reactive with the alcohol solvent, and safer to handle, which is a critical consideration for process safety and scalability.^[1]
- **Salt Formation:** The formation of the dihydrochloride salt serves two primary purposes: it significantly increases the compound's solubility in aqueous solutions and enhances its long-term stability by protecting the basic nitrogen centers from oxidative degradation.^[1]

Representative Laboratory Protocol

This protocol is a representative methodology based on established chemical principles for the described transformation.

- **Step 1: Condensation.** To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol, an excess of ammonia in methanol (e.g., 7N solution, 3-4 eq) is added slowly at 0-5 °C. The reaction is stirred at room temperature for 2-4 hours until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the aldehyde.
- **Step 2: Reduction.** The reaction mixture containing the intermediate imine is cooled again to 0-5 °C. Sodium borohydride (1.5-2.0 eq) is added portion-wise, ensuring the temperature remains below 10 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
- **Step 3: Workup & Isolation of Free Base.** The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude free base, 2-Amino-1-(pyridin-2-yl)ethanol.
- **Step 4: Dihydrochloride Salt Formation.** The crude free base is redissolved in a minimal amount of a suitable solvent like isopropanol or ethanol. A solution of hydrochloric acid (2.1

eq, e.g., as a solution in isopropanol or diethyl ether) is added dropwise with stirring. The dihydrochloride salt typically precipitates from the solution.

- Step 5: Purification. The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove residual impurities, and dried under vacuum to yield the final product. Purity can be assessed by HPLC and NMR.

Analytical Characterization

A validated, stability-indicating analytical method is crucial for ensuring the quality, purity, and stability of **2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride**, especially when it is used as a pharmaceutical intermediate.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for assessing the purity of this compound. A stability-indicating method is one that can resolve the parent compound from any potential degradation products or process-related impurities.^{[5][6]}

Parameter	Recommended Specification	Rationale
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 μ m)	Provides excellent retention and separation for polar, aromatic compounds.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water	Provides a controlled pH and acts as an ion-pairing agent to improve peak shape.
Mobile Phase B	Acetonitrile or Methanol	The organic modifier used to elute the compound.
Detection	UV at ~254-260 nm	The pyridine ring has a strong chromophore with maximum absorbance in this range.
Flow Rate	1.0 mL/min	Standard flow rate for analytical columns of this dimension.
Gradient	Start with a low % of B, ramp up to elute the compound, then ramp higher to wash the column.	A gradient is essential to ensure elution of late-running impurities and provide a robust separation.

Spectroscopic Profile

Spectroscopic analysis provides unequivocal structural confirmation of the molecule. While specific, verified spectra for this compound are not widely available in the public domain, the expected characteristics can be expertly predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the ethanolamine side chain. In D₂O, the exchangeable protons (-OH, -NH₃⁺) will not be observed.

- Pyridine Ring: Four distinct signals in the aromatic region (δ 7.5–8.8 ppm), exhibiting characteristic doublet, triplet, and doublet of doublet splitting patterns.
- Methine Proton (-CH(OH)-): A multiplet around δ 4.5-5.0 ppm.
- Methylene Protons (-CH₂-NH₃⁺): A multiplet around δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR will display seven unique signals.

- Pyridine Ring: Five signals in the aromatic region (δ 120–160 ppm).
- Methine Carbon (-CH(OH)-): A signal around δ 65-75 ppm.
- Methylene Carbon (-CH₂-NH₃⁺): A signal around δ 45-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the O-H, N-H, and aromatic C=N/C=C bonds.

Wavenumber (cm ⁻¹)	Bond	Description
3400-3200 (broad)	O-H stretch	Alcohol hydroxyl group, likely hydrogen-bonded.
3200-2800 (broad)	N-H stretch	Ammonium (R-NH ₃ ⁺) group.
~1600, ~1570, ~1470	C=C, C=N stretch	Aromatic pyridine ring vibrations.
~1100-1000	C-O stretch	Alcohol C-O bond.

Mass Spectrometry (MS)

Using electrospray ionization in positive mode (ESI+), the mass spectrum would be expected to show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to the protonated form of C₇H₁₀N₂O (m/z \approx 139.09).

Chemical Stability and Degradation

As a pharmaceutical intermediate, understanding the stability profile is critical. Forced degradation studies are performed to identify potential degradation pathways and products under stressed conditions.^[5]

Forced Degradation Protocol Design

A systematic study should expose an aqueous solution of the compound to the following conditions as per ICH guidelines:

- Acid Hydrolysis: 0.1 M HCl at 60-80 °C.
- Base Hydrolysis: 0.1 M NaOH at 60-80 °C.
- Oxidation: 3% H₂O₂ at room temperature.
- Thermal Degradation: Solid compound stored at 80-105 °C.
- Photolytic Degradation: Exposure to UV/Vis light (ICH Q1B).

Self-Validation: Each stressed sample is analyzed by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation. Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Biological Context & Drug Development Applications

2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride is primarily a molecular scaffold. Its true value lies in its role as a starting material for multi-step syntheses of pharmacologically active agents.^{[2][3]} The pyridine and aminoethanol moieties are common pharmacophores found in drugs targeting the central nervous system (CNS).

Caption: Role as a versatile synthetic building block.

Researchers utilize this intermediate to introduce the pyridyl-ethanolamine motif into larger molecules, which can then interact with biological targets. The development of novel therapeutics often involves modifying the amino or hydroxyl groups to modulate properties like potency, selectivity, and pharmacokinetics.[3][7]

Safety and Handling

While a specific safety data sheet (SDS) for the dihydrochloride is not widely available, data from closely related aminopyridines provide authoritative guidance for safe handling.[1][4][8][9] Aminopyridines as a class are considered toxic.

Precaution	Guideline	Rationale
Ventilation	Handle only in a certified chemical fume hood.	Prevents inhalation of potentially toxic dust.[10]
Personal Protective Equipment (PPE)	Nitrile gloves, chemical safety goggles, and a lab coat are mandatory.	Prevents skin and eye contact. Aminopyridines can be absorbed through the skin.[8][9]
Storage	Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and direct light.	Protects the compound from atmospheric moisture and potential degradation.[4][8]
Spill Response	Use appropriate tools to sweep up solid spills into a labeled waste container. Do not generate dust.	Minimizes exposure during cleanup.[1]
Disposal	Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.	Prevents environmental contamination.[9]

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